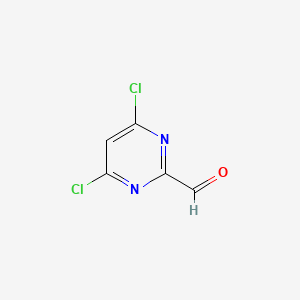

4,6-Dichloropyrimidine-2-carbaldehyde

Description

Properties

IUPAC Name |

4,6-dichloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKWMSBWDZYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623168 | |

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-28-8 | |

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichloropyrimidine-2-carbaldehyde CAS number and properties

An In-depth Technical Guide to 4,6-Dichloropyrimidine-2-carbaldehyde (CAS: 684220-28-8)

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

Introduction: A Versatile Heterocyclic Intermediate

Pyrimidine cores are foundational scaffolds in medicinal chemistry, present in a vast array of therapeutic agents due to their synthetic versatility and ability to mimic biological structures.[1][2] this compound (CAS No. 684220-28-8) emerges as a particularly valuable intermediate.[3][4][5] Its structure is primed for selective modification, featuring two reactive chlorine atoms susceptible to nucleophilic substitution and an aldehyde group that serves as a handle for a wide range of chemical transformations. This dual reactivity makes it a powerful precursor for constructing complex molecular architectures, notably in the development of novel receptor antagonists and other pharmacologically active compounds.[3]

PART 1: Core Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key specifications for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 684220-28-8 | [3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O | [3][6] |

| Molecular Weight | 176.99 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 342.2 ± 45.0 °C (Predicted) | [3] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Inert atmosphere, store in freezer (-20°C) | [3] |

Caption: Structure and identifiers for this compound.

PART 2: Synthesis and Experimental Protocol

The synthesis of functionalized pyrimidines often involves multi-step processes. While various methods exist for related structures, a common pathway to introduce the 2-carbaldehyde functional group onto the 4,6-dichloropyrimidine scaffold involves the oxidative cleavage of a precursor.[3]

Synthetic Pathway: Ozonolysis of 4,6-dichloro-2-vinylpyrimidine

The preparation of this compound can be achieved from the raw material 4,6-dichloro-2-vinylpyrimidine.[3] This transformation is typically accomplished via ozonolysis followed by a reductive workup. The causality is clear: ozone (O₃) cleaves the carbon-carbon double bond of the vinyl group, forming an unstable ozonide intermediate. A subsequent workup with a mild reducing agent, such as dimethyl sulfide (DMS), reduces the intermediate to yield the desired aldehyde while converting DMS to dimethyl sulfoxide (DMSO), preventing over-oxidation to the carboxylic acid.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. 4,6-DICHLORO-2-PYRIMIDINECARBOXALDEHYDE | 684220-28-8 [m.chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | C5H2Cl2N2O | CID 22170074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 4,6-Dichloropyrimidine-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Profile of 4,6-Dichloropyrimidine-5-carbaldehyde

Introduction: Elucidating a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development and organic synthesis, pyrimidine derivatives are of paramount importance, forming the core scaffold of numerous bioactive molecules. Among these, 4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8) stands out as a critical and versatile intermediate.[1][2] Its di-chloro substitutions at the 4 and 6 positions, combined with the reactive aldehyde group at the 5 position, provide multiple avenues for synthetic modification, making it a valuable starting material for constructing complex molecular architectures.[1]

This guide offers a comprehensive analysis of the spectroscopic data for 4,6-Dichloropyrimidine-5-carbaldehyde. As a Senior Application Scientist, the objective is not merely to present data, but to provide an interpretive framework, explaining the causal relationships between the molecular structure and its spectral output. This document is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for quality control, reaction monitoring, and structural verification.

A Note on Nomenclature: This guide focuses on the commercially available and well-documented 4,6-Dichloropyrimidine-5-carbaldehyde . While the initial topic request specified the 2-carbaldehyde isomer, a thorough review of scientific literature and chemical databases indicates a lack of available experimental spectroscopic data for that specific structure. The 5-carbaldehyde isomer, however, is extensively referenced and its characterization is crucial for its application in synthesis.

Molecular Structure and Physicochemical Properties

The foundation of any spectroscopic analysis is a precise understanding of the molecule's physical and structural properties.

Caption: Molecular structure of 4,6-Dichloropyrimidine-5-carbaldehyde.

The compound is a solid at room temperature with a melting point between 66-71 °C.[1][3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5305-40-8 | [1][3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O | [1][4] |

| Molecular Weight | 176.99 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 66-71 °C | [1][3] |

| IUPAC Name | 4,6-dichloropyrimidine-5-carbaldehyde | [4] |

Spectroscopic Analysis: A Multi-Technique Approach

Structural confirmation relies on the convergence of data from multiple analytical techniques. While comprehensive experimental spectra for this specific molecule are not aggregated in a single public source, we can construct a robust and predictive analysis based on data from its core structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Note: Direct experimental ¹H and ¹³C NMR data for 4,6-Dichloropyrimidine-5-carbaldehyde were not found in the surveyed literature. The following interpretation is based on an analysis of the parent compound, 4,6-Dichloropyrimidine [5], and predictive chemical shift theory. This approach is a self-validating system; the predicted shifts for the aldehyde and pyrimidine protons are based on well-understood electronic effects, providing a reliable reference for experimental verification.

Expected ¹H NMR Spectrum (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.1 - 10.5 | Singlet (s) | H (Aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| ~8.9 - 9.1 | Singlet (s) | H-2 | The proton at the C-2 position is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift. For the parent compound without the aldehyde, this peak appears at 8.82 ppm.[5] The electron-withdrawing aldehyde group at C-5 is expected to deshield this proton further. |

Expected ¹³C NMR Spectrum (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C (Aldehyde) | The carbonyl carbon of an aldehyde typically appears in this far downfield region. |

| ~160 - 165 | C-4, C-6 | These carbons are attached to electronegative chlorine atoms and are part of the heterocyclic aromatic system, placing them significantly downfield. |

| ~158 - 162 | C-2 | This carbon is situated between two nitrogen atoms, resulting in a strong deshielding effect. |

| ~125 - 130 | C-5 | The carbon bearing the aldehyde group. Its chemical shift is influenced by both the adjacent chloro-substituted carbons and the attached aldehyde. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The analysis relies on the principle that specific bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the ATR crystal (typically diamond). The spectrum is acquired by measuring the absorption of an internally reflected infrared beam. This technique requires minimal sample preparation and is non-destructive.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic (C2-H) | Weak to Medium |

| ~1715 - 1695 | C=O Stretch | Aldehyde | Strong, Sharp |

| ~1580 - 1550 | C=N Stretch | Pyrimidine Ring | Medium to Strong |

| ~1500 - 1400 | C=C Stretch | Pyrimidine Ring | Medium |

| ~850 - 750 | C-Cl Stretch | Aryl Halide | Strong |

Interpretation: The most diagnostic peak in the IR spectrum is the strong, sharp absorption band for the aldehyde C=O stretch , expected around 1700 cm⁻¹. Its presence is a primary indicator of the aldehyde functionality. The C-Cl stretching vibrations, typically appearing in the fingerprint region below 850 cm⁻¹, confirm the halogenation of the pyrimidine ring. The C=N and C=C stretching bands affirm the presence of the heterocyclic aromatic core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for analyzing small organic molecules.

Expected Mass Spectrum (Electron Ionization)

The molecular weight of 4,6-Dichloropyrimidine-5-carbaldehyde is 176.99 g/mol . A key feature in its mass spectrum is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): A cluster of peaks will be observed at m/z 176, 178, and 180.

-

m/z 176: Corresponds to the molecule with two ³⁵Cl atoms.

-

m/z 178: Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

m/z 180: Corresponds to the molecule with two ³⁷Cl atoms.

-

Causality: The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) dictates that the relative intensity of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.

-

Plausible Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating process that must follow the principles of chemical stability. The initial fragmentation events are typically the loss of small, stable neutral molecules or radicals.

Caption: Proposed EI-MS fragmentation pathway for 4,6-Dichloropyrimidine-5-carbaldehyde.

Interpretation:

-

Loss of Carbon Monoxide: A common fragmentation for aromatic aldehydes is the loss of a neutral CO molecule (28 Da). This would lead to a fragment ion cluster at m/z 148/150/152, corresponding to the 4,6-dichloropyrimidine radical cation. This fragment is essentially the mass spectrum of the parent 4,6-Dichloropyrimidine molecule.[6][7]

-

Loss of a Chlorine Radical: The molecular ion can also lose a chlorine radical (35 or 37 Da) to produce a fragment ion cluster at m/z 141/143.

-

Sequential Loss: The fragment at m/z 148 can subsequently lose a chlorine radical to yield an ion at m/z 113.

Synthesis and Reaction Workflow

Understanding the synthesis of a compound provides context for potential impurities and validates its structure. The most common and scalable method for producing 4,6-Dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction .[2]

Experimental Protocol: Vilsmeier-Haack Synthesis This protocol is adapted from a documented high-yield, small-scale synthesis.[2]

-

A mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 1 hour at 0 °C to generate the Vilsmeier reagent in situ.

-

4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) is added to the reagent mixture.

-

The mixture is stirred for 30 minutes at ambient temperature.

-

The reaction is heated to reflux for 3 hours.

-

Volatile components are removed under reduced pressure.

-

The residue is carefully poured into ice water and extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic phases are washed with aqueous sodium bicarbonate and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to afford the final product as a yellow solid (Reported Yield: 95%).[2]

Caption: Workflow for the Vilsmeier-Haack synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde.

Conclusion

The structural elucidation of 4,6-Dichloropyrimidine-5-carbaldehyde is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The key spectroscopic identifiers are:

-

¹H NMR: A downfield singlet for the aldehyde proton (~10.1-10.5 ppm) and another for the C-2 proton (~8.9-9.1 ppm).

-

IR: A strong, characteristic C=O stretching vibration around 1700 cm⁻¹.

-

MS: A molecular ion cluster at m/z 176/178/180 with a distinctive 9:6:1 intensity ratio, confirming the presence of two chlorine atoms.

This guide provides the foundational data and interpretive logic required by researchers to confidently identify, utilize, and modify this essential chemical building block in their synthetic endeavors.

References

- 1. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5305-40-8 Cas No. | 4,6-Dichloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

An In-Depth Technical Guide to 4,6-Dichloropyrimidine-2-carbaldehyde: Structure, Properties, and Synthetic Utility

Abstract

4,6-Dichloropyrimidine-2-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Characterized by a pyrimidine core functionalized with two reactive chlorine atoms and an aldehyde group, this compound serves as a versatile scaffold for synthesizing complex molecular architectures. Its strategic importance is notably highlighted by its use as a key intermediate in the preparation of potent interleukin-8 (IL-8) receptor antagonists, demonstrating its value in developing novel therapeutics.[1] This guide provides a comprehensive technical overview of its core molecular attributes, synthetic pathways, detailed spectroscopic characterization, and critical applications. Furthermore, it outlines rigorous safety and handling protocols to ensure its effective and safe utilization in a research environment.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry. This section details the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

The molecule consists of a six-membered pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are strategically positioned: two chlorine atoms at the C4 and C6 positions and a carbaldehyde (formyl) group at the C2 position. This specific arrangement of electron-withdrawing and reactive groups dictates its chemical behavior and utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and storage protocols.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 4,6-Dichloro-2-pyrimidinecarboxaldehyde | [1] |

| CAS Number | 684220-28-8 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O | [1][3] |

| Molecular Weight | 176.99 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 342.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1] |

Synthesis and Mechanism

The synthesis of functionalized pyrimidines is a well-established field, yet the specific preparation of this isomer requires a targeted approach. The reactivity of the pyrimidine core and its substituents must be carefully managed to achieve the desired product with high purity and yield.

Primary Synthetic Pathway

While the Vilsmeier-Haack reaction is a common method for producing related isomers like 4,6-dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine, the synthesis of the 2-carbaldehyde isomer often proceeds from a different precursor.[4] A documented route involves the transformation of 4,6-dichloro-2-vinylpyrimidine .[1]

Causality of Experimental Choice: The vinyl group at the C2 position is an excellent handle for conversion to an aldehyde. This transformation can be achieved through ozonolysis or other oxidative cleavage methods. Using a precursor where the C4 and C6 positions are already chlorinated avoids harsh chlorination steps (e.g., with POCl₃) that could degrade an existing aldehyde functionality, thus providing a more controlled and efficient synthetic sequence.

Conceptual Workflow for Synthesis

The logical flow from the vinyl precursor to the final aldehyde product is a two-step process involving the formation of the vinylpyrimidine followed by its oxidative cleavage.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Oxidative Cleavage of 4,6-dichloro-2-vinylpyrimidine

This protocol is a representative methodology based on standard organic chemistry principles for oxidative cleavage.

-

Dissolution: Dissolve 4,6-dichloro-2-vinylpyrimidine (1.0 eq) in a suitable solvent mixture, such as dichloromethane (DCM) and methanol (MeOH), at -78 °C (a dry ice/acetone bath).

-

Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The solution typically turns a pale blue color upon completion.

-

Quenching: Purge the solution with nitrogen or oxygen gas to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to quench the ozonide intermediate and stir the mixture while allowing it to warm to room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation is non-negotiable in chemical synthesis. A combination of spectroscopic techniques is required to validate the identity and purity of this compound, with each method providing complementary information.[5]

Rationale for Multi-Spectroscopic Analysis

No single technique can provide a complete structural picture.

-

Mass Spectrometry (MS) confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms).

-

Infrared (IR) Spectroscopy identifies the key functional groups, most notably the aldehyde's carbonyl bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the precise electronic environment of every hydrogen and carbon atom, confirming the substitution pattern and overall molecular framework.

Expected Spectroscopic Signatures

The expected data from standard spectroscopic analyses are summarized below.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ≈ 10.0 ppm (s, 1H)δ ≈ 7.5-8.0 ppm (s, 1H) | The downfield singlet corresponds to the aldehyde proton. The other singlet is the lone proton at the C5 position of the pyrimidine ring. |

| ¹³C NMR | δ ≈ 185-190 ppmδ ≈ 160-170 ppmδ ≈ 120-130 ppm | Signal for the aldehyde carbon (C=O). Signals for the ring carbons attached to chlorine (C4, C6) and nitrogen. Signal for the protonated ring carbon (C5). |

| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong)~2720, 2820 cm⁻¹ (medium)~1550-1600 cm⁻¹ (medium) | Strong C=O stretch of the aldehyde.[6] Characteristic C-H stretches of the aldehyde proton. C=N and C=C stretching vibrations of the pyrimidine ring. |

| Mass Spec (EI) | m/z ≈ 176, 178, 180 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.[5] |

Standard Protocol for Sample Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or perform an analysis using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron impact (EI) analysis.

-

-

Data Acquisition: Acquire spectra on calibrated spectrometers using standard parameters. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectra, comparing the observed signals with the expected signatures detailed in the table above to confirm the structure.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[7][8]

Role as a Key Building Block

The compound's reactivity is governed by its three functional sites:

-

C4/C6 Chlorine Atoms: These positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[9] This allows for the controlled and regioselective introduction of various nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse compound libraries.

-

C2 Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to build out complex side chains.

Case Study: Synthesis of Interleukin-8 (IL-8) Receptor Antagonists

This compound is explicitly cited as a useful reagent for preparing antagonists of the IL-8 receptor.[1] IL-8 is a chemokine involved in inflammatory responses, and blocking its receptor is a therapeutic strategy for various inflammatory diseases. The pyrimidine core acts as a central scaffold to which different substituents can be attached to optimize binding affinity, selectivity, and pharmacokinetic properties.

Logical Flow for Scaffold Modification

The compound serves as an excellent starting point for creating a library of potential drug candidates through systematic modification of its reactive sites.

Caption: Diversification workflow using the pyrimidine scaffold.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

Hazard Identification

The compound is classified with several hazards that necessitate careful handling.

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Source:[1]

Recommended Handling and PPE Protocol

-

Engineering Controls: Handle this compound only in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[10] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[10]

-

-

Safe Handling Practices: Avoid generating dust. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.[10]

Long-term Storage and Stability

-

Conditions: For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Store in a freezer at or below -20°C to prevent degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a high-value chemical entity for researchers and drug development professionals. Its unique trifunctional nature—offering two sites for nucleophilic substitution and one for carbonyl chemistry—provides a robust platform for the synthesis of novel and diverse molecular structures. Its demonstrated utility in creating IL-8 receptor antagonists underscores its potential in addressing inflammatory diseases. By understanding its chemical properties, synthetic routes, and handling requirements as detailed in this guide, scientists can effectively and safely leverage this powerful building block to advance the frontiers of medicinal chemistry.

References

- 1. 4,6-DICHLORO-2-PYRIMIDINECARBOXALDEHYDE | 684220-28-8 [m.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | C5H2Cl2N2O | CID 22170074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. mdpi.com [mdpi.com]

- 10. afgsci.com [afgsci.com]

Solubility and stability of 4,6-Dichloropyrimidine-2-carbaldehyde

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloropyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring substituted with two chloro atoms and an aldehyde group, render it a versatile building block for the synthesis of a diverse range of biologically active molecules.[1] It serves as a crucial intermediate in the preparation of compounds such as interleukin-8 (IL-8) receptor antagonists.[1] However, the very features that make this molecule a valuable synthon also dictate its specific challenges in handling and formulation, namely its solubility and stability.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this reagent in their workflows, ensuring reproducibility and success in their synthetic and formulation endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,6-Dichloro-2-pyrimidinecarboxaldehyde | [1] |

| CAS Number | 5305-40-8 | [3] |

| Molecular Formula | C₅H₂Cl₂N₂O | [2][3] |

| Molecular Weight | 176.99 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow solid/powder | [1] |

| Melting Point | 66-71 °C | [3] |

| Boiling Point (Predicted) | 342.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological screening. Due to its polar functional groups (aldehyde, pyrimidine nitrogens) and nonpolar halogenated aromatic core, its solubility is highly dependent on the nature of the solvent.

Solubility in Organic Solvents

Generally, pyrimidine derivatives show varied solubility in common organic solvents, which increases with temperature.[4] While specific quantitative solubility data for this compound is not extensively published, empirical observations from synthetic procedures suggest solubility in a range of polar aprotic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale & Causality |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Good to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring and aldehyde group without donating protons that could react with the molecule. DMF is commonly used in reactions involving this substrate.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | The polarity is sufficient to dissolve the molecule, and these solvents are non-reactive, making them suitable for extractions and chromatography. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to Low | Diethyl ether is often used for extraction from aqueous solutions, suggesting moderate solubility.[6] Dioxane is a common solvent for nucleophilic substitution reactions on similar scaffolds. |

| Alcohols | Methanol, Ethanol | Soluble, but with High Reactivity Risk | While the compound may dissolve, protic solvents like alcohols can act as nucleophiles, especially under basic conditions, leading to solvolysis and replacement of the chloro groups.[7][8] This is a critical stability concern. |

| Nonpolar | Hexanes, Toluene, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is too high for significant dissolution in nonpolar hydrocarbon solvents. Toluene may show some solubility at elevated temperatures. |

Aqueous Solubility & pH Dependence

The aqueous solubility of this compound is expected to be low due to the hydrophobic nature of the dichloropyrimidine core. More importantly, its stability in aqueous media is highly compromised.

-

Neutral pH: At neutral pH, slow hydrolysis of the chloro groups can occur, leading to the formation of hydroxypyrimidine derivatives. This degradation process limits the practical determination and utility of its aqueous solubility.

-

Acidic/Basic pH: Both acidic and basic conditions are expected to catalyze the hydrolysis of the C-Cl bonds. The compound is noted to be incompatible with strong acids.[9] Under basic conditions, the formation of alkoxide or hydroxide ions will rapidly accelerate nucleophilic substitution, leading to degradation.[7][8]

Protocol for Experimental Solubility Determination (Gravimetric Method)

This protocol provides a reliable, self-validating method for quantifying solubility in non-reactive organic solvents. The key to trustworthiness is ensuring the system has reached equilibrium and that the solid phase is identical to the starting material.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., THF, Acetonitrile) in a sealed vial equipped with a stir bar. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours at the same constant temperature. This step is critical to avoid sampling suspended solid particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent precipitation upon cooling. Transfer the aliquot to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculation: Calculate the solubility in g/L or mol/L.

-

Validation: Recover the excess solid from the original vial and analyze it (e.g., by melting point or HPLC) to confirm that no degradation or polymorph transition occurred during the experiment.

Caption: Workflow for Gravimetric Solubility Determination.

Stability Analysis

The stability of this compound is intrinsically linked to its high reactivity. Understanding its degradation pathways is paramount for its successful storage and use in multi-step syntheses.

Thermal Stability

Chemical Stability and Degradation Pathways

The molecule's reactivity is dominated by the susceptibility of the chlorine atoms to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens and the aldehyde group makes the C4 and C6 positions highly electrophilic and thus prone to attack by nucleophiles.

Caption: Key Chemical Degradation Pathways.

-

Hydrolysis: As previously mentioned, reaction with water leads to the sequential replacement of chlorine atoms with hydroxyl groups. This process is often slow but is accelerated by acids or bases. In synthetic workups, care must be taken during aqueous washes to minimize contact time and avoid pH extremes.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most significant reactivity pathway. The chlorine atoms at the C4 and C6 positions are excellent leaving groups. They react readily with a wide range of nucleophiles:

-

Amines: Reaction with primary or secondary amines is a common method for functionalizing this scaffold.[11]

-

Alkoxides/Alcohols: In alcoholic solvents, particularly in the presence of a base, solvolysis can occur, where the solvent molecule acts as the nucleophile, leading to the formation of ether linkages.[7][8] This is a critical consideration when choosing a reaction solvent.

-

The high reactivity of dichloropyrimidines in SNAr reactions is a well-established principle, with the C4(6) positions being more reactive than the C2 position.[12]

Photostability

Specific photostability studies on this compound are not widely published. However, aromatic aldehydes and halogenated heterocycles can be susceptible to degradation upon exposure to UV light. Therefore, as a precautionary measure, the compound should be protected from light during storage and handling.

Recommended Storage and Handling

Based on its stability profile, the following storage conditions are recommended to preserve the integrity of this compound:

-

Temperature: Store in a cool place, with freezer storage at -20°C being ideal.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture- and air-mediated degradation.[1]

-

Container: Keep the container tightly closed to prevent moisture ingress.[13]

-

Light: Protect from light.

Protocol for HPLC-Based Stability Assessment

This protocol provides a quantitative method to assess the stability of the compound under various stress conditions (e.g., pH, temperature, presence of other reagents).

Objective: To monitor the degradation of this compound over time and identify the formation of major degradation products.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable non-reactive solvent (e.g., Acetonitrile).

-

Stress Sample Preparation:

-

pH Stability: Dilute the stock solution into various aqueous buffer solutions (e.g., pH 2, 7, 9).

-

Thermal Stability: Incubate aliquots of the stock solution (in a sealed, non-reactive solvent) at different temperatures (e.g., 40°C, 60°C, 80°C).

-

-

Time-Point Analysis:

-

Immediately after preparation (t=0), inject an aliquot of each stress sample and the standard solution into an HPLC system equipped with a suitable reverse-phase column (e.g., C18) and a UV detector.

-

Repeat the injections at predetermined time intervals (e.g., 1, 4, 8, 24 hours).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), possibly with a modifier like 0.1% formic acid, is typically effective.

-

Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by UV-Vis scan).

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of the compound remaining relative to the t=0 sample.

-

Monitor the appearance and growth of new peaks, which represent degradation products.

-

Caption: Workflow for HPLC-Based Stability Assessment.

Conclusion

This compound is a reactive and valuable chemical intermediate. Its utility is directly tied to a thorough understanding of its solubility and stability. While soluble in many polar aprotic organic solvents, its reactivity with protic solvents and its instability in aqueous media, particularly under non-neutral pH, are critical limitations that must be managed. The primary degradation pathway involves the nucleophilic aromatic substitution of its chloro groups. By employing the principles and protocols outlined in this guide—including proper solvent selection, controlled reaction conditions, and appropriate storage—researchers can confidently and effectively harness the synthetic potential of this versatile molecule.

References

- 1. 4,6-DICHLORO-2-PYRIMIDINECARBOXALDEHYDE | 684220-28-8 [m.chemicalbook.com]

- 2. This compound | C5H2Cl2N2O | CID 22170074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-二氯-5-嘧啶甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde | 5604-46-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. afgsci.com [afgsci.com]

The Unexplored Potential of 4,6-Dichloropyrimidine-2-carbaldehyde in Medicinal Chemistry: A Technical Guide

Foreword: Navigating the Pyrimidine Landscape

In the vast and intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of modern drug design. Its presence in the fundamental building blocks of life, such as nucleic acids, has inspired generations of chemists to harness its unique electronic properties and versatile reactivity.[1] Within the diverse family of pyrimidine-based synthons, dichloropyrimidines are particularly prized as highly reactive intermediates for constructing complex molecular architectures.[2]

This guide focuses on a specific, yet relatively underexplored, member of this family: 4,6-Dichloropyrimidine-2-carbaldehyde . While its isomer, the 5-carbaldehyde, has a more established footprint in the literature, the 2-carbaldehyde offers a distinct reactivity profile and steric arrangement that holds significant, untapped potential for creating novel therapeutic agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will consolidate the known information, infer logical applications from closely related analogues, and provide a forward-looking perspective on how this molecule can be leveraged in the pursuit of new medicines, particularly in the realms of kinase inhibition and other targeted therapies.

Physicochemical Properties and Synthesis

The strategic placement of two electron-withdrawing chlorine atoms and a reactive carbaldehyde group on the pyrimidine ring makes this compound a uniquely functionalized building block.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂N₂O |

| Molecular Weight | 176.99 g/mol |

| Appearance | Off-white to yellow solid |

| Reactivity Centers | C4/C6 (Nucleophilic Substitution), C2-Aldehyde (Condensation, Reduction, etc.) |

Synthesis via the Vilsmeier-Haack Reaction

The most prevalent method for the synthesis of related dichloropyrimidine carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation and chlorination of a dihydroxypyrimidine precursor. While specific literature for the 2-carbaldehyde isomer is sparse, a similar approach starting from 4,6-dihydroxypyrimidine-2-carboxylic acid (or a derivative) would be the logical synthetic route. The process typically involves the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Generalized Vilsmeier-Haack synthesis pathway.

Experimental Protocol (Representative Large-Scale Synthesis)

This protocol is adapted from established procedures for the isomeric 5-carbaldehyde and should be optimized for the synthesis of the 2-carbaldehyde.

-

Reagent Preparation: In a dry, inert atmosphere reactor, stir a mixture of N,N-dimethylformamide (DMF, 1.2 equiv.) and phosphorus oxychloride (POCl₃, 4.0 equiv.) for 1 hour at 0°C to form the Vilsmeier reagent.

-

Addition of Starting Material: To the chilled reagent mixture, slowly add the 4,6-dihydroxypyrimidine precursor (1.0 equiv.).

-

Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, carefully pour the reaction mixture into ice water. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic phases, wash with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

The Core Reactivity: A Trifunctional Scaffold

The power of this compound lies in its three distinct points of reactivity, which can be addressed sequentially or in concert to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The chlorine atoms at the C4 and C6 positions are excellent leaving groups, rendered highly susceptible to nucleophilic attack by the electron-deficient nature of the pyrimidine ring.[2] This allows for the straightforward introduction of a wide variety of substituents.

-

Common Nucleophiles: Amines, anilines, alcohols/phenols, thiols.

-

Regioselectivity: The two chlorine atoms are chemically equivalent, simplifying initial substitution reactions. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, allowing for controlled, stepwise disubstitution with different nucleophiles.

Caption: Stepwise SNAr on the dichloropyrimidine core.

Chemistry of the 2-Carbaldehyde Group

The aldehyde functionality at the C2 position is a versatile handle for a plethora of chemical transformations:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Condensation Reactions: With active methylene compounds (e.g., malononitrile) or amines to form Schiff bases, enamines, or to build larger heterocyclic systems.

-

Reduction: The aldehyde can be easily reduced to a primary alcohol, as demonstrated in the synthesis of plasma kallikrein inhibitors. This hydroxymethyl group can then serve as a handle for further functionalization (e.g., etherification, esterification).

-

Oxidation: To form the corresponding carboxylic acid, providing another point for amide coupling or other modifications.

The interplay between the reactivity of the chloro-substituents and the aldehyde group allows for sophisticated synthetic strategies where the order of reactions can be tuned to achieve the desired molecular architecture.

Potential Applications in Medicinal Chemistry

While direct literature is limited, the structural features of this compound make it an exceptionally promising scaffold for several therapeutic areas, most notably in the development of kinase inhibitors.

Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy

The 2,4- and 4,6-disubstituted pyrimidine core is a well-established "hinge-binding" motif in a multitude of approved and investigational kinase inhibitors. These drugs function by occupying the ATP-binding pocket of a target kinase, and the pyrimidine ring often forms critical hydrogen bonds with the "hinge" region of the enzyme.

The general structure of many pyrimidine-based kinase inhibitors involves:

-

A core pyrimidine ring.

-

A primary amine or aniline at the C4 position that acts as the key hinge-binder.

-

A larger, often heterocyclic, group at the C6 (or C2) position that occupies the hydrophobic pocket.

-

Substituents at other positions to enhance solubility, selectivity, and pharmacokinetic properties.

Case Study: Hypothetical Synthesis of a MARK4 Inhibitor

Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in neurodegenerative disorders like Alzheimer's disease. We can postulate a synthetic route to a potential MARK4 inhibitor using this compound, adapting a known synthesis.

Caption: A plausible synthetic route to a kinase inhibitor.

This hypothetical pathway demonstrates how the three reactive sites can be orthogonally addressed to build a complex, drug-like molecule. The C2-hydroxymethyl group resulting from the aldehyde reduction could provide an additional hydrogen bonding interaction within the ATP pocket or improve the solubility and metabolic profile of the final compound.

Antiviral and Anticancer Agents

Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antiviral and anticancer properties.

-

Antiviral Potential: The aldehyde functionality can be used to synthesize Schiff bases or other condensed heterocyclic systems that mimic the structure of nucleosides, potentially interfering with viral replication enzymes like RNA-dependent RNA polymerase.

-

Anticancer Potential: The dichloropyrimidine core can be elaborated into structures that target various cellular processes beyond kinase signaling. For example, it can serve as a scaffold for compounds that intercalate DNA or inhibit other critical enzymes in cancer cell proliferation. The 2-carbaldehyde provides a unique entry point for diversification compared to more common building blocks.

Kallikrein Inhibitors

A tangible application of this compound is found in its use as a starting material for heteroaryl inhibitors of plasma kallikrein. In the disclosed synthesis, the aldehyde is reduced to an alcohol, which is then used as a linker to connect the pyrimidine core to another part of the molecule. This highlights the utility of the 2-carbaldehyde as a precursor to a stable, functional linker in a bioactive molecule.

Future Outlook and Conclusion

This compound represents a frontier of opportunity in medicinal chemistry. Its trifunctional nature—offering two sites for SNAr and a versatile aldehyde handle—provides a rich platform for generating novel, diverse, and complex molecular libraries. While it has been overshadowed by its 5-carbaldehyde isomer, its unique substitution pattern warrants deeper investigation.

Key Advantages and Opportunities:

-

Orthogonal Reactivity: The ability to selectively modify the chloro and aldehyde groups allows for precise and controlled synthesis of complex targets.

-

Novel Chemical Space: The C2-aldehyde offers a different vector for substituent placement compared to more traditional pyrimidine building blocks, potentially enabling the discovery of compounds with novel binding modes or improved properties.

-

Scaffold for Kinase Inhibitors: Its structure is primed for adaptation into proven kinase inhibitor templates, with the C2-substituent offering a new avenue for optimizing selectivity and potency.

For drug discovery teams, this compound should not be viewed as a mere curiosity but as a strategic tool. Its exploration could unlock new structure-activity relationships and lead to the development of next-generation targeted therapies. The path forward requires a systematic exploration of its reactivity and its application in parallel synthesis to rapidly generate and screen new chemical entities. The insights provided in this guide, drawn from both direct evidence and logical inference, are intended to catalyze that exploration.

References

The Synthetic Cornerstone: A Technical Guide to 4,6-Dichloropyrimidine-2-carbaldehyde for Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational structure renowned for its prevalence in a multitude of clinically successful therapeutics.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it an invaluable building block in the synthesis of targeted therapies, particularly in oncology and immunology. Within this critical class of reagents, 4,6-Dichloropyrimidine-2-carbaldehyde emerges as a highly versatile and reactive intermediate. Its trifunctional nature—possessing two reactive chlorine atoms susceptible to nucleophilic substitution and an aldehyde group ready for a variety of transformations—positions it as a strategic linchpin for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, from sourcing and purity considerations to its practical application in synthetic workflows relevant to drug discovery professionals.

Procurement and Purity: Foundational Considerations for Reproducible Synthesis

The success and reproducibility of any synthetic campaign begin with well-characterized starting materials. This compound is available from a range of specialized chemical suppliers, each offering various purity grades suitable for different stages of research and development.

Table 1: Key Suppliers and Available Purity Grades

| Supplier | Purity Grade(s) Offered | Analytical Method | Noteworthy Applications |

| Sigma-Aldrich | 95% | Not specified | Research and development, initial screening |

| AChemBlock | 95% | Not specified | Novel building blocks for research |

| Chem-Impex | ≥ 98% | HPLC | Pharmaceutical development, scale-up studies |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | General synthesis, building block chemistry |

| Thermo Scientific Chemicals | 97% | Not specified | Substrate for synthesis of peptide analogues |

The Critical Role of Purity in Drug Development

The selection of an appropriate purity grade is a critical decision driven by the intended application.

-

Standard Grade (95-97%): For initial exploratory reactions, route scouting, and the synthesis of early-stage screening compounds, a purity of 95-97% is often sufficient. The primary consideration at this stage is the confirmation of the desired chemical transformation. Impurities, while present, may not significantly interfere with the proof-of-concept synthesis.

-

High Purity Grade (≥98%): As a project progresses towards lead optimization and preclinical studies, the demand for higher purity becomes paramount. A grade of ≥98%, often verified by HPLC or GC, is essential for several reasons:

-

Accurate Stoichiometry: Precise molar calculations are crucial for optimizing reaction yields and minimizing side products.

-

Minimizing Reaction Failures: Unknown impurities can interfere with catalysis, leading to incomplete reactions or the formation of complex side products that complicate purification.

-

Reliable Biological Data: In the synthesis of compounds for biological assays, high purity ensures that the observed activity is attributable to the target molecule and not an artifact of a potent impurity.

-

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The two chlorine atoms are prime sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the aldehyde offers a gateway to a host of other transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient aromatic system, a property that is further amplified by the two electron-withdrawing nitrogen atoms. This electronic nature makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles.[3][4]

-

Causality of Reactivity: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is the driving force of the reaction. The nitrogen atoms of the pyrimidine ring effectively delocalize the negative charge, lowering the activation energy for the substitution.[4]

-

Regioselectivity: In 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying the initial mono-substitution. However, the introduction of a first substituent can electronically influence the reactivity of the second chlorine atom. Generally, an electron-donating group will slightly deactivate the remaining position, while an electron-withdrawing group will enhance its reactivity towards a second substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors.[5][6][7] This reaction allows for the selective replacement of the chlorine atoms with a variety of aryl or heteroaryl groups.

-

Mechanism and Experimental Choices: The catalytic cycle involves the oxidative addition of the dichloropyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or K₃PO₄), and solvent (e.g., 1,4-dioxane, alcoholic mixtures) is critical for achieving high yields and preventing side reactions like dehalogenation.[5][7][8] Alcoholic solvents, for instance, have been shown to enhance reactivity, allowing for lower reaction temperatures.[5]

Experimental Protocol: Synthesis of a Disubstituted Pyrimidine Scaffold

This section details a representative, two-step synthetic workflow starting from this compound to construct a scaffold suitable for elaboration into a kinase inhibitor library. This protocol is a composite of established methodologies for analogous systems.[5][7][9]

Step 1: Mono-Arylation via Suzuki-Miyaura Coupling

This step selectively replaces one chlorine atom with an aryl group.

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 4-Aryl-6-chloropyrimidine-2-carbaldehyde.

Self-Validating System & Causality:

-

Why an inert atmosphere? To prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

-

Why a base (K₂CO₃)? The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Why a mixed solvent system? Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This step introduces a second point of diversity by replacing the remaining chlorine atom.

Caption: Workflow for the SNAr amination reaction.

Methodology:

-

Reaction Setup: In a sealed vial or round-bottom flask, dissolve the 4-Aryl-6-chloropyrimidine-2-carbaldehyde (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux. The reaction temperature and time will depend on the nucleophilicity of the amine and may range from a few hours to 24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with a weak acid (e.g., 1M HCl or ammonium chloride solution) to remove excess amine and DIPEA, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final disubstituted pyrimidine scaffold.

Self-Validating System & Causality:

-

Why DIPEA as a base? DIPEA is a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl that is generated during the reaction without competing with the amine nucleophile in attacking the pyrimidine ring.

-

Choice of Solvent: Polar aprotic solvents like DMF or alcohols like isopropanol are typically used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of diverse and complex molecules. Its predictable reactivity through SNAr and cross-coupling reactions, combined with the versatility of the aldehyde handle, provides medicinal chemists with a reliable and powerful platform for generating novel compounds. A thorough understanding of its procurement, purity, and chemical behavior, as detailed in this guide, is fundamental to leveraging its full potential in the accelerated discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack formylation for pyrimidine aldehydes

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Pyrimidine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic systems.[1] Its application to the pyrimidine core is of profound significance, particularly in the field of medicinal chemistry and drug development. Pyrimidine aldehydes are versatile intermediates, serving as pivotal building blocks for a vast array of biologically active molecules, including antiviral and anticancer agents.[2][3] The formyl group, once introduced at the C5 position, acts as a synthetic handle for further molecular elaboration. This guide offers a comprehensive exploration of the Vilsmeier-Haack formylation of pyrimidines, delving into the underlying mechanism, providing field-tested experimental protocols, and discussing critical process parameters and their causal relationships. We will examine the dual functionality of the Vilsmeier-Haack reagents, which can act as both formylating and chlorinating agents, a crucial consideration for substrates like uracil and its derivatives.

The Vilsmeier Reagent: Generation and Mechanistic Insight

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent, which is a substituted chloroiminium salt.[4][5] While various substituted amides and halogenating agents can be used, the archetypal combination is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6]

The reaction between the lone pair of electrons on the oxygen atom of DMF and the electrophilic phosphorus atom of POCl₃ initiates the process.[7] This is followed by a series of steps culminating in the formation of the highly electrophilic N,N-dimethylchloromethyleneiminium ion, often referred to as the Vilsmeier reagent.[8] This iminium species is the active agent responsible for the subsequent electrophilic attack on the pyrimidine ring.[9] The preparation is typically conducted at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and ensure the stability of the reagent.

Caption: Figure 1: Generation of the electrophilic Vilsmeier reagent.

Mechanism of Pyrimidine Formylation: An Electrophilic Substitution

The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic attack. However, the presence of electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or alkyl groups activates the ring sufficiently for the Vilsmeier-Haack reaction to proceed.[4][10] The formylation occurs via an electrophilic aromatic substitution mechanism, preferentially at the electron-rich C5 position.[2]

The key steps are:

-

Electrophilic Attack: The π-electrons of the pyrimidine ring attack the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the ring and forms a cationic sigma complex (Wheland intermediate).

-

Rearomatization: A base, typically DMF from the reaction medium, abstracts a proton from the C5 position, restoring the aromaticity of the pyrimidine ring.[10]

-

Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous workup. During quenching with water, the iminium ion is hydrolyzed to yield the final pyrimidine-5-carbaldehyde and dimethylamine.[7]

Caption: Figure 2: The three-step mechanism of pyrimidine formylation.

A critical consideration, especially for pyrimidine substrates bearing hydroxyl groups (or their tautomeric oxo forms) at the C2 and C4 positions, such as uracil, is the dual role of phosphorus oxychloride.[2] In addition to facilitating the formation of the Vilsmeier reagent, excess POCl₃ acts as a potent chlorinating agent, converting the hydroxyl/oxo groups into chlorides. This often results in the concurrent formation of 2,4-dichloro-5-formylpyrimidine, a valuable and versatile synthetic intermediate.[2][11]

Experimental Protocols & Methodologies

The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the outcome and yield of the reaction. The following protocols provide validated methodologies for distinct pyrimidine substrates.

Protocol 1: Selective Formylation of 2-Methylpyrimidine-4,6-diol

This protocol details the formylation of an activated pyrimidine where chlorination of the hydroxyl groups is not observed, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[12] The selection of the reaction solvent significantly impacts the yield and reaction time.

Experimental Workflow

Caption: Figure 3: A typical workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology: [12]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 eq.) dropwise to a stirred solution of N,N-dimethylformamide (2.0 eq.) at 0 °C.

-

Substrate Addition: To this cooled and pre-formed reagent, add a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq.) in the chosen solvent (e.g., DMF, 3 mL per 0.4 g of substrate).

-

Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and maintain for the specified duration. Monitor the disappearance of the starting material using thin-layer chromatography (TLC) with a 1:9 methanol/dichloromethane mobile phase.

-

Workup and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice and stir overnight.

-

Purification: Collect the resulting precipitate by filtration and dry under vacuum at 60 °C to yield the pure 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Data Summary: Solvent Effects

The choice of solvent has a pronounced effect on reaction efficiency, with DMF providing the highest yield in the shortest time for this particular substrate.[12]

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | Reflux | 6 | 48 |

| Dichloroethane | Reflux | 6 | 50 |

| o-Xylene | 100 | 5 | 53 |

| DMF | 80 | 5 | 61 |

| Table 1: Influence of solvent on the formylation of 2-methylpyrimidine-4,6-diol. Data sourced from[12]. |

Protocol 2: Formylation and Concurrent Chlorination of Uracil

This protocol is a powerful transformation that converts readily available uracil into 2,4-dichloro-5-pyrimidinecarbaldehyde, a highly valuable intermediate for further nucleophilic substitution reactions.[2][13][14] Here, POCl₃ serves as both the Vilsmeier reagent activator and the chlorinating agent.

Step-by-Step Methodology:

-

Formylation: In a suitable reaction vessel, add uracil to a mixture of DMF (1.5-3 eq.) and thionyl chloride (2-4 eq.) while maintaining the temperature below 40 °C.[14] Stir the reaction at 35-40 °C for 8-12 hours until HPLC analysis confirms complete consumption of the starting material. Cool the mixture to room temperature and pour it into water to precipitate the intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[14]

-

Chlorination: Isolate the intermediate from step 1. Add the dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde to phosphorus oxychloride (3-6 eq.).[14]

-

Reaction: Heat the mixture to reflux and maintain for 2-5 hours.[13][14]

-

Workup and Isolation: After cooling, carefully pour the reaction residue into a rapidly stirred mixture of ice and water. This quenches the excess POCl₃ and precipitates the solid product.[13]

-

Purification: Collect the solid 2,4-dichloro-5-pyrimidinecarbaldehyde by filtration, wash with cold water, and dry. The product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting and Optimization Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficiently activated substrate.2. Decomposed reagents (POCl₃, DMF).3. Reaction temperature is too low. | 1. Confirm the pyrimidine ring has sufficient electron-donating character.2. Use freshly distilled POCl₃ and anhydrous DMF.3. Gradually increase the reaction temperature, monitoring by TLC. For some substrates, reflux may be required. |

| Incomplete Reaction | 1. Insufficient Vilsmeier reagent.2. Insufficient reaction time. | 1. Increase the equivalents of the Vilsmeier reagent (a common ratio is 1.5 eq. relative to the substrate).2. Extend the reaction time until TLC/LCMS shows complete consumption of starting material. |

| Difficult Workup | 1. Incomplete hydrolysis of the iminium intermediate.2. Emulsion formation during extraction. | 1. Ensure thorough quenching in ice/water and adjust pH with a base (e.g., NaOAc, NaOH) to facilitate hydrolysis and precipitation.[8][12]2. Add brine to the aqueous layer to break emulsions during solvent extraction. |

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrimidine aldehydes. Its utility is rooted in its operational simplicity, use of economical reagents, and broad applicability to activated pyrimidine systems.[1] A thorough understanding of the reaction mechanism, particularly the dual role of POCl₃ as both an activator and a chlorinating agent, is paramount for achieving desired synthetic outcomes. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, researchers can selectively perform formylation or achieve a tandem formylation-chlorination. The resulting pyrimidine aldehydes are high-value precursors, enabling access to a diverse chemical space critical for the advancement of drug discovery and development programs.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. guidechem.com [guidechem.com]

- 14. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

The Alchemist's Toolkit: A Guide to Key Intermediates in Heterocyclic Synthesis

Foreword: The Enduring Quest for Heterocyclic Scaffolds

In the intricate world of drug discovery and materials science, heterocyclic compounds represent a cornerstone of innovation. Their diverse structures and rich chemical functionalities have made them privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of these cyclic architectures is a central theme in modern organic synthesis. This guide eschews a superficial overview, instead offering a deep dive into the strategic use of pivotal intermediates that serve as powerful linchpins in the synthesis of a multitude of heterocyclic systems.

For the discerning researcher, scientist, and drug development professional, understanding the "why" behind a synthetic choice is as critical as the "how." This technical guide is structured to provide not just protocols, but a foundational understanding of the mechanistic principles that govern the reactivity of these key intermediates. We will explore the nuanced world of chalcones, the versatile reactivity of enaminones, and the combinatorial power of isocyanide-based multicomponent reactions. Through this exploration, we aim to equip you with the knowledge to not only replicate established methods but to innovate and rationally design novel synthetic pathways.

Chapter 1: Chalcones - The α,β-Unsaturated Ketone Workhorse

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are not only of interest for their broad spectrum of biological activities but are also highly valued as versatile intermediates in heterocyclic synthesis.[1] Their core structural feature, an α,β-unsaturated ketone moiety, provides a reactive platform for a variety of cyclization reactions.[1][2]

The Claisen-Schmidt Condensation: Forging the Chalcone Backbone

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3]

The Causality Behind the Choice of Base: The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base's primary role is to deprotonate the α-carbon of the acetophenone, generating a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction. Using the conjugate alkoxide base corresponding to the alcohol solvent (e.g., sodium ethoxide in ethanol) is a common strategy to prevent side reactions like transesterification.[4][5] Acid catalysis is generally less preferred as it can promote side reactions such as Friedel-Crafts type additions to the aromatic ring.[6]

Experimental Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of a substituted benzaldehyde (e.g., 10 mmol) and a substituted acetophenone (e.g., 10 mmol) in ethanol (30-40 mL).

-